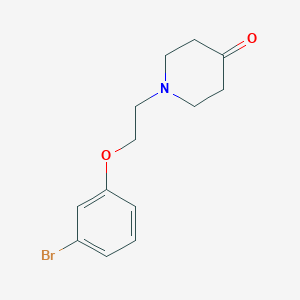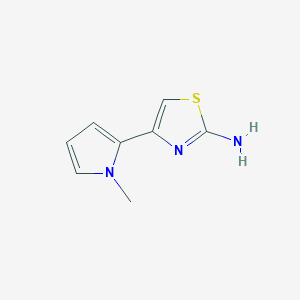![molecular formula C10H11N3O4 B1461858 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione CAS No. 1803566-46-2](/img/structure/B1461858.png)
4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione
Vue d'ensemble
Description
4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione, also known as MPTD, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MPTD belongs to the class of triazolidinediones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione is not fully understood. However, it has been suggested that 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a crucial role in the initiation and execution of apoptosis. 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione has also been shown to inhibit the activity of NF-kappaB, which is a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione inhibits the growth of cancer cells by inducing apoptosis. 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione has also been shown to have anti-inflammatory properties by inhibiting the activity of NF-kappaB. In addition, 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione in lab experiments is its high purity. The synthesis method for 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione has been shown to yield high purity 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione, which is crucial for scientific research. In addition, 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the scientific research of 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione. One direction is to further investigate the mechanism of action of 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione in cancer cells. Another direction is to explore the potential of 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, future research could focus on improving the solubility of 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione, which would make it more versatile for use in lab experiments. Overall, 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione has shown promising potential in various scientific research applications, and further research is needed to fully understand its potential.
Applications De Recherche Scientifique
4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer therapy. 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. In addition, 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-[4-(methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-16-6-17-8-4-2-7(3-5-8)13-9(14)11-12-10(13)15/h2-5H,6H2,1H3,(H,11,14)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQJLYACLYEDDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)N2C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




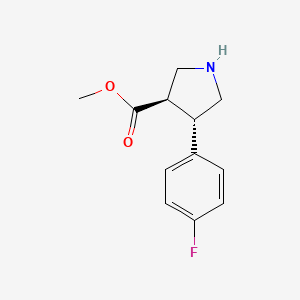
![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B1461780.png)
![[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1461782.png)
![N-[1-(2-fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1461784.png)
![4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1461785.png)
![1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1461787.png)
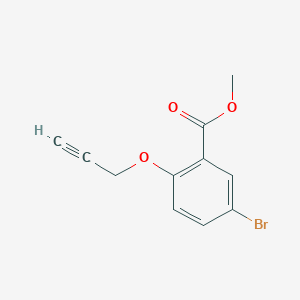
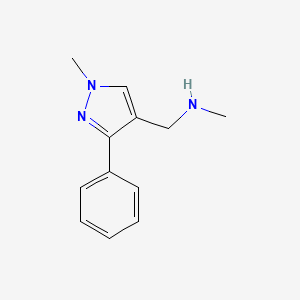

![methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1461794.png)

